molecular formula C16H15ClFN3O2 B2442624 2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide CAS No. 1423760-11-5

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide

Cat. No.: B2442624
CAS No.: 1423760-11-5
M. Wt: 335.76
InChI Key: FLCIZGVFDTYJAM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 2-position, a fluorine atom at the 3-position, and an acetamidophenyl ethyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as 2-chloropyridine and 3-fluoropyridine.

    Introduction of the Acetamidophenyl Ethyl Group: This step involves the coupling of 4-acetamidophenyl ethylamine with the pyridine ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Acyl Chlorides/Anhydrides: Used for introducing the carboxamide group.

    Oxidizing/Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the pyridine ring.

Scientific Research Applications

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide is unique due to the combination of its chloro, fluoro, and acetamidophenyl ethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-acetamidophenyl)ethyl]-2-chloro-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c1-10(22)21-12-4-2-11(3-5-12)6-8-20-16(23)13-7-9-19-15(17)14(13)18/h2-5,7,9H,6,8H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCIZGVFDTYJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNC(=O)C2=C(C(=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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